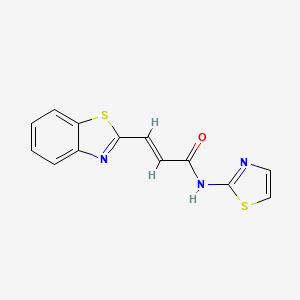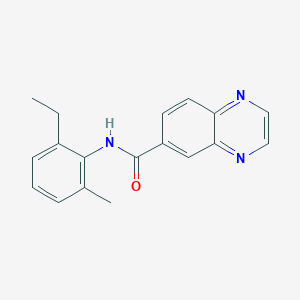
(E)-3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been synthesized using different methods.
作用機序
The mechanism of action of BPTP is not fully understood, but it is believed to act as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer, diabetes, and obesity. By inhibiting PTPs, BPTP may modulate cellular signaling pathways and lead to the inhibition of cancer cell growth or the improvement of insulin sensitivity in diabetic patients.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity in diabetic patients, and the modulation of cellular signaling pathways. BPTP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
BPTP has several advantages for lab experiments, including its high potency and selectivity for PTPs, which allows for the investigation of specific cellular signaling pathways. However, BPTP also has limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of BPTP, including the investigation of its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of BPTP for therapeutic use. Finally, the development of more efficient and cost-effective synthesis methods for BPTP may facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, BPTP is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPTP has been synthesized using different methods and has been extensively studied for its potential therapeutic effects. However, further studies are needed to fully understand the mechanism of action and to determine the optimal dosage and administration of BPTP for therapeutic use.
合成法
BPTP can be synthesized using different methods, including the one-pot synthesis method, the Suzuki-Miyaura coupling reaction method, and the Stille coupling reaction method. The one-pot synthesis method involves the reaction of 2-aminobenzothiazole and 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone in the presence of a base and a solvent. The Suzuki-Miyaura coupling reaction method involves the reaction of 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone and 2-boronobenzenethiol in the presence of a palladium catalyst and a base. The Stille coupling reaction method involves the reaction of 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone and 2-(tributylstannyl)benzenethiol in the presence of a palladium catalyst and a base.
科学的研究の応用
BPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPTP has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BPTP has been studied as a potential tool for the detection of protein tyrosine phosphatases (PTPs). In pharmacology, BPTP has been investigated as a potential therapeutic agent for the treatment of diabetes and obesity.
特性
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-11(16-13-14-7-8-18-13)5-6-12-15-9-3-1-2-4-10(9)19-12/h1-8H,(H,14,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFPARCYGDSKN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)
![1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)

![N-[2-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]acetamide](/img/structure/B7635961.png)
![2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B7635966.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![6-ethyl-5-fluoro-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7635984.png)

![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)
